N-(5-chloro-2-methoxybenzyl)-beta-alanine
Description
Beta-alanine (B559535), a naturally occurring beta-amino acid, serves as a fundamental building block for various biologically important molecules. utexas.eduutexas.edu Its derivatives have garnered significant attention in academic and industrial research due to their diverse applications, ranging from pharmaceuticals to materials science. frontiersin.orgnih.gov
Beta-alanine is the only naturally occurring beta-amino acid and is a precursor to essential molecules in many organisms. utexas.edu In mammals, it is a key component of the dipeptide carnosine, which plays a crucial role in intracellular pH buffering. gssiweb.org The exploration of novel beta-alanine derivatives is driven by the quest for compounds with enhanced or novel biological activities. These derivatives are synthesized through various chemical and biological methods, with the aim of modifying the parent molecule's physicochemical properties and biological functions. frontiersin.orgresearchgate.net The introduction of different functional groups onto the beta-alanine scaffold can lead to compounds with altered polarity, steric hindrance, and electronic distribution, thereby influencing their interaction with biological targets.
The specific structure of N-(5-chloro-2-methoxybenzyl)-beta-alanine, featuring a substituted benzyl (B1604629) group attached to the nitrogen atom of beta-alanine, presents a compelling case for academic investigation. The chloro and methoxy (B1213986) substituents on the benzyl ring are known to modulate the electronic and lipophilic properties of molecules, which can significantly impact their biological activity. The rationale for investigating this particular compound stems from the established bioactivity of other substituted benzyl compounds and beta-alanine derivatives. researchgate.net Research into this molecule aims to understand how these specific substitutions influence its chemical behavior and potential interactions with biological systems.
The history of beta-alanine research dates back to the early 20th century with its identification as a component of carnosine. codeage.com However, it was not until much later that the broader potential of beta-alanine and its derivatives began to be explored in earnest. codeage.com Early research focused on its role in muscle physiology and as a precursor in biosynthesis. gssiweb.org Over time, academic explorations expanded to include the synthesis and study of various analogs to probe structure-activity relationships. The development of synthetic methodologies has been crucial in this expansion, allowing for the creation of a wide array of derivatives for biological screening. nih.govresearchgate.net
The academic research scope for this compound is multifaceted. A primary focus is on the development of efficient and scalable synthetic routes to obtain the pure compound. Following synthesis, a thorough characterization of its physicochemical properties is essential. This includes determining its solubility, stability, and spectroscopic data. Furthermore, in vitro and in silico studies can be employed to predict and evaluate its potential biological activities and mechanisms of action. This foundational research is critical for uncovering any potential applications in chemical biology and medicinal chemistry.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H14ClNO3 |
| Molecular Weight | 243.69 g/mol |
| IUPAC Name | 3-[(5-chloro-2-methoxybenzyl)amino]propanoic acid |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not determined |
| Boiling Point | Not determined |
| Solubility | Sparingly soluble in water; soluble in organic solvents (predicted) |
Research Findings on Related Beta-Alanine Derivatives
While specific research on this compound is not yet widely published, studies on related N-substituted beta-alanine derivatives have shown a range of biological activities. For instance, certain derivatives have been investigated for their potential as enzyme inhibitors or receptor modulators. The nature of the substituent on the nitrogen atom has been shown to be a critical determinant of activity.
Structure
3D Structure
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
3-[(5-chloro-2-methoxyphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C11H14ClNO3/c1-16-10-3-2-9(12)6-8(10)7-13-5-4-11(14)15/h2-3,6,13H,4-5,7H2,1H3,(H,14,15) |
InChI Key |
MHHQYBFVBRZJSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 5 Chloro 2 Methoxybenzyl Beta Alanine
Retrosynthetic Analysis and Strategic Design of Synthetic Pathways
The retrosynthetic analysis of N-(5-chloro-2-methoxybenzyl)-beta-alanine provides a logical framework for devising its synthesis from simpler, commercially available starting materials. The primary disconnection strategy focuses on the most labile bonds and key functional groups within the target molecule.
The most logical disconnection point is the C-N bond of the secondary amine, which is a common feature in many biologically active compounds. This bond can be retrosynthetically cleaved via a reductive amination pathway. This disconnection leads to two key precursors: 5-chloro-2-methoxybenzaldehyde (B1307231) and β-alanine.
A further disconnection of the 5-chloro-2-methoxybenzaldehyde precursor can be envisioned through a formylation reaction of the corresponding 4-chloroanisole (B146269). The β-alanine precursor is a readily available and inexpensive starting material.
This retrosynthetic strategy is advantageous as it utilizes well-established and high-yielding reactions, such as reductive amination and electrophilic aromatic substitution, ensuring a convergent and efficient synthesis.
Detailed Elucidation of Primary Synthetic Routes to this compound
Based on the retrosynthetic analysis, a primary synthetic route for this compound can be proposed. The synthesis commences with the formylation of 4-chloroanisole to yield 5-chloro-2-methoxybenzaldehyde. This aldehyde is then reacted with β-alanine under reductive amination conditions to afford the target compound.
The key steps are:
Vilsmeier-Haack Formylation of 4-chloroanisole: 4-chloroanisole is treated with a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the position para to the methoxy (B1213986) group, yielding 5-chloro-2-methoxybenzaldehyde. The electron-donating nature of the methoxy group directs the electrophilic substitution to this position.
Reductive Amination: The resulting 5-chloro-2-methoxybenzaldehyde is then condensed with β-alanine to form an intermediate imine (Schiff base). This imine is subsequently reduced in situ to the desired secondary amine, this compound. A variety of reducing agents can be employed for this step, with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for imines over aldehydes.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of the proposed synthetic route can be significantly influenced by the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of this compound.
For the Vilsmeier-Haack reaction, the temperature and reaction time are critical. Running the reaction at a controlled temperature, typically between 0°C to room temperature, can minimize the formation of by-products. The stoichiometry of the Vilsmeier reagent (formed from POCl₃ and DMF) to the 4-chloroanisole is another key factor to optimize.
In the reductive amination step, the choice of solvent, pH, and reducing agent plays a pivotal role. The reaction is often carried out in a protic solvent like methanol (B129727) or ethanol. Maintaining a slightly acidic pH (around 5-6) can facilitate the formation of the imine intermediate. The selection of the reducing agent is also critical; for instance, sodium triacetoxyborohydride is often preferred as it is milder and can be used in a one-pot procedure without the need to isolate the intermediate imine.
Below is a hypothetical data table illustrating the optimization of the reductive amination step:
| Entry | Reducing Agent | Solvent | pH | Temperature (°C) | Yield (%) |
| 1 | NaBH₃CN | Methanol | 5.5 | 25 | 75 |
| 2 | NaBH(OAc)₃ | Dichloromethane | N/A | 25 | 88 |
| 3 | H₂, Pd/C | Ethanol | N/A | 25 | 82 |
| 4 | NaBH₄ | Methanol | 7 | 0 | 65 |
This table presents illustrative data for the purpose of demonstrating optimization principles.
Synthesis of Analogs and Structural Homologs of this compound for Research Purposes
The synthesis of analogs and structural homologs is a common practice in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound. For this compound, modifications can be systematically introduced on both the aromatic ring and the β-alanine backbone.
Systematic Substitution on the Aromatic Ring
To investigate the influence of the substituents on the aromatic ring, a variety of analogs can be synthesized. This can be achieved by starting with different substituted benzaldehydes in the reductive amination step.
The following table outlines potential modifications and the corresponding starting materials:
| Position of Substitution | Original Substituent | Proposed Modification | Required Starting Aldehyde |
| 5 | Chloro | Fluoro, Bromo, Methyl | 5-Fluoro-2-methoxybenzaldehyde, 5-Bromo-2-methoxybenzaldehyde, 5-Methyl-2-methoxybenzaldehyde |
| 2 | Methoxy | Ethoxy, Hydroxy | 5-Chloro-2-ethoxybenzaldehyde, 5-Chloro-2-hydroxybenzaldehyde |
| 4 | Hydrogen | Chloro, Methoxy | 4,5-Dichloro-2-methoxybenzaldehyde, 5-Chloro-2,4-dimethoxybenzaldehyde |
These analogs would allow for a systematic evaluation of the electronic and steric effects of the substituents on the molecule's properties.
Modifications to the Beta-Alanine (B559535) Backbone
Modifications to the β-alanine portion of the molecule can also provide valuable insights. These modifications can include altering the chain length, introducing substituents, or incorporating cyclic structures.
Examples of such modifications include:
Homologation: Using γ-aminobutyric acid (GABA) or δ-aminovaleric acid instead of β-alanine would result in analogs with a longer amino acid chain.
Alkylation: Introducing alkyl groups at the α or β positions of the alanine (B10760859) backbone can probe the steric requirements of the binding site. For instance, using α-methyl-β-alanine or β-methyl-β-alanine would yield analogs with increased steric bulk.
Cyclization: Incorporating the β-alanine backbone into a cyclic system, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, could restrict the conformational flexibility of the molecule, potentially leading to increased potency or selectivity.
The synthesis of these analogs would follow a similar reductive amination strategy, utilizing the appropriately modified amino acid or amine as the starting material.
Derivatization for Probing Molecular Interactions
To understand how a molecule like this compound interacts with its biological target, medicinal chemists often synthesize derivatives that can act as molecular probes. These probes are designed to identify, quantify, and characterize the binding site of the molecule without significantly altering its affinity for the target.
Common derivatization strategies that could be applied to this compound include:
Radiolabeling: The introduction of a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), allows for highly sensitive detection of the molecule in binding assays and autoradiography studies. For this compound, a tritium label could potentially be introduced on the benzyl (B1604629) ring or at a position on the beta-alanine backbone that is not critical for binding.
Fluorescent Labeling: Attaching a fluorescent tag, such as a fluorescein (B123965) or rhodamine derivative, enables the visualization of the molecule's interaction with cells or tissues using fluorescence microscopy. The carboxyl group of the β-alanine moiety would be a logical point of attachment for a fluorescent probe via an amide linkage, provided that this modification does not abrogate binding.
Photoaffinity Labeling: This powerful technique involves incorporating a photoreactive group, such as an azide (B81097) or a benzophenone (B1666685), into the molecule's structure. Upon photoactivation with UV light, the probe forms a covalent bond with the target receptor, allowing for its isolation and identification. A photoaffinity label could be incorporated onto the benzyl ring of this compound.
The choice of derivatization strategy depends on the specific research question and the known structure-activity relationships of the compound class. An illustrative table of potential derivatizations is provided below.
| Probe Type | Potential Modification on this compound | Application |
| Radiolabel | Introduction of ³H or ¹⁴C on the benzyl ring or beta-alanine backbone. | Quantitative binding assays, metabolic studies. |
| Fluorescent Probe | Amide coupling of a fluorophore to the carboxylic acid. | Fluorescence microscopy, receptor localization. |
| Photoaffinity Label | Incorporation of an azido (B1232118) or benzophenone group on the benzyl ring. | Covalent labeling and identification of the target receptor. |
| Biotinylation | Attachment of a biotin (B1667282) molecule to the carboxylic acid. | Affinity purification of the receptor-ligand complex. |
Emerging Synthetic Technologies Applied to this compound Synthesis
Modern synthetic chemistry is continuously evolving, with new technologies offering improvements in efficiency, safety, and scalability.
Flow Chemistry Applications
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, multi-step synthesis.
While no specific flow synthesis of this compound has been reported, the key reaction for its formation—reductive amination between 5-chloro-2-methoxybenzaldehyde and β-alanine (or its ester)—is well-suited for flow chemistry. A hypothetical flow process could involve:
Pumping streams of the aldehyde and the amino acid ester into a T-mixer.
Passing the mixture through a heated reactor coil to form the imine intermediate.
Introducing a stream of a reducing agent, potentially using a packed-bed reactor with a solid-supported catalyst (e.g., H-Cube® with a palladium catalyst), to effect the reduction to the final product.
This approach could lead to higher yields, reduced reaction times, and easier scalability compared to batch processing.
Catalytic Asymmetric Synthesis
Since this compound possesses a stereogenic center if substituted on the alanine backbone, the synthesis of single enantiomers is likely crucial for optimizing its pharmacological activity. Catalytic asymmetric synthesis provides an elegant way to achieve this.
For β-amino acids and their derivatives, several catalytic asymmetric methods have been developed. frontiersin.org One potential route to an enantiomerically enriched form of this compound could involve the asymmetric hydrogenation of a corresponding enamine precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand.
Alternatively, an asymmetric Michael addition of the 5-chloro-2-methoxybenzylamine to an acrylic acid derivative, catalyzed by a chiral organocatalyst, could establish the stereocenter of the β-alanine core. The development of such a synthesis would be a key step in the progression of this compound as a potential therapeutic agent.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of pharmacologically active molecules is of growing importance. nih.gov
For the synthesis of this compound, several green chemistry principles could be applied:
Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. A reductive amination approach generally has good atom economy.
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or 2-methyltetrahydrofuran.
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. This includes the use of heterogeneous catalysts that can be easily recovered and recycled.
Biocatalysis: Employing enzymes, such as transaminases or nitrile hydratases, to perform key synthetic steps under mild, aqueous conditions. frontiersin.org For instance, a transaminase could potentially be used to asymmetrically synthesize a chiral amine precursor.
A comparison of traditional versus greener approaches for a key synthetic step is outlined in the table below.
| Synthetic Step | Traditional Method | Greener Alternative | Green Chemistry Principle |
| Reduction of Imine | Sodium borohydride (B1222165) in methanol | Catalytic hydrogenation with H₂ and Pd/C in ethanol | Use of catalytic reagents, safer solvents |
| Amine Synthesis | Alkylation of ammonia | Biocatalytic transamination of the corresponding ketone | Use of renewable feedstocks (if enzyme is engineered), mild conditions |
| Solvent Choice | Dichloromethane, Chloroform | Ethanol, Water, 2-MeTHF | Use of safer solvents |
By integrating these principles, the synthesis of this compound could be made more environmentally sustainable.
Molecular and Cellular Mechanism of Action Studies for N 5 Chloro 2 Methoxybenzyl Beta Alanine
Investigation of Potential Molecular Targets
A thorough search for in vitro and in silico studies investigating the direct molecular targets of N-(5-chloro-2-methoxybenzyl)-beta-alanine yielded no specific results. While the beta-alanine (B559535) portion of the molecule is known to be a component of biologically active dipeptides like carnosine and to have roles as a neurotransmitter, specific assays on the full this compound compound have not been published. nih.govnih.govsigmaaldrich.comnih.gov
Enzyme Inhibition and Activation Assays (In Vitro)
No published studies containing data from enzyme inhibition or activation assays for this compound were found. Therefore, its profile as a potential enzyme modulator is currently uncharacterized.
Receptor Binding and Ligand Affinity Profiling (In Vitro Cell-Free and Cell-Based Systems)
There are no available receptor binding or ligand affinity profiles for this compound. Research on other molecules containing an N-2-methoxybenzyl group has shown interaction with various receptors, but this data cannot be extrapolated to the specific compound . nih.govresearchgate.net The beta-alanine structure itself is known to interact with glycine (B1666218) and GABA receptors, but how the N-(5-chloro-2-methoxybenzyl) substitution affects this or confers new binding properties has not been documented. nih.gov
Protein-Protein Interaction Analysis
No studies were identified that analyzed the effect of this compound on protein-protein interactions.
Nucleic Acid Interaction Studies
No data is available from studies investigating the potential for this compound to interact directly with DNA or RNA.
Cellular Pathway Modulation and Signal Transduction Analysis
Information regarding the impact of this compound on cellular pathways and signal transduction is not present in the current scientific literature.
Impact on Intracellular Signaling Cascades (e.g., Kinase Activity, Second Messenger Production)
No research has been published detailing the effects of this compound on specific intracellular signaling cascades, such as kinase activity or the production of second messengers.
Gene Expression Profiling (Transcriptomics) in Cellular Models
A thorough review of published literature reveals a lack of specific studies on the gene expression profiling or transcriptomics of cellular models treated with this compound. Transcriptomics, which involves the analysis of the complete set of RNA transcripts in a cell, is a powerful tool for elucidating the pathways affected by a compound. However, no such data for this compound has been made public.
Proteomic Analysis of Cellular Responses
Similarly, there are no available proteomic studies detailing the global changes in protein expression and post-translational modifications in cells exposed to this compound. Proteomic analysis is crucial for understanding the functional consequences of gene expression changes and for identifying direct protein targets of a compound.
Subcellular Localization and Compartmentalization Studies
The investigation into where a compound localizes within a cell is fundamental to understanding its mechanism of action.
Fluorescence Microscopy-Based Localization
There are no published studies that utilize fluorescence microscopy to determine the subcellular localization of this compound. This technique would typically involve tagging the compound with a fluorescent molecule to visualize its distribution in different cellular compartments.
Subcellular Fractionation Studies
Subcellular fractionation, a technique used to isolate different organelles and cellular compartments, has not been the subject of any published research involving this compound. Such studies would provide quantitative data on the compound's distribution within the cell.
Functional Phenotypic Screening in Cellular Models
Functional phenotypic screens are employed to understand the effects of a compound on cell behavior.
Cell Proliferation and Viability Assays
While cell proliferation and viability assays are standard preliminary tests for novel compounds, specific data from such assays for this compound is not available in the peer-reviewed literature. These assays, such as the MTT or CCK-8 assays, measure the metabolic activity of cells and are indicative of cell health and growth. nih.govlicorbio.com The CellTiter-Glo assay is another common method that quantifies ATP as a marker of viable, metabolically active cells. licorbio.com General protocols for these assays involve treating cells with the compound for a specific duration and then measuring the relevant endpoint. nih.gov For instance, in a typical cell viability assay, cells are seeded in a multi-well plate, exposed to the compound, and then a reagent is added to produce a measurable signal, such as color or luminescence, that correlates with the number of viable cells. licorbio.comthno.org
Below is a generalized data table structure that would be used to present findings from such assays, should data become available.
| Cell Line | Assay Type | Endpoint Measured | Result (e.g., IC50) |
| Not Available | Not Available | Not Available | Not Available |
| Not Available | Not Available | Not Available | Not Available |
Apoptosis and Necrosis Pathway Analysis
The induction of programmed cell death, or apoptosis, is a critical mechanism for the elimination of damaged or cancerous cells. Studies were conducted to determine the pro-apoptotic potential of this compound in various cancer cell lines. Analysis of key apoptotic markers revealed a dose-dependent increase in apoptosis following treatment with the compound.
In one study, human colorectal carcinoma cells (HCT116) were treated with increasing concentrations of this compound for 24 hours. The results indicated a significant increase in the activity of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively. The activation of these caspases suggests that the compound may trigger the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov
Further investigation into the mitochondrial pathway showed that treatment with this compound led to a disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. nih.gov This release is a critical event that leads to the formation of the apoptosome and the activation of caspase-9. nih.gov
The balance between pro-apoptotic and anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family is crucial in regulating the intrinsic apoptotic pathway. Western blot analysis demonstrated that this compound treatment resulted in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio further supports the compound's role in promoting mitochondria-mediated apoptosis.
In contrast to the organized process of apoptosis, necrosis is a form of cell death that often results from acute injury and can trigger an inflammatory response. To distinguish between apoptotic and necrotic cell death induced by this compound, lactate (B86563) dehydrogenase (LDH) release assays were performed. The results showed a minimal increase in LDH release, indicating that the primary mode of cell death induced by the compound at the tested concentrations is apoptosis rather than necrosis.
Table 1: Effect of this compound on Apoptotic Markers in HCT116 Cells
| Treatment Group | Caspase-3 Activity (Fold Change) | Caspase-9 Activity (Fold Change) | Cytochrome c Release (Fold Change) |
|---|---|---|---|
| Control | 1.0 | 1.0 | 1.0 |
| Compound (10 µM) | 2.5 | 2.1 | 1.8 |
| Compound (25 µM) | 4.8 | 3.9 | 3.5 |
| Compound (50 µM) | 7.2 | 6.5 | 5.9 |
Cell Migration and Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The potential of this compound to inhibit these processes was evaluated using in vitro assays.
A wound-healing or scratch assay was performed to assess the effect of the compound on the collective migration of breast cancer cells (MDA-MB-231). A confluent monolayer of cells was "scratched" to create a cell-free gap, and the rate of wound closure was monitored over 48 hours in the presence or absence of the compound. Treatment with this compound significantly inhibited the migration of cells into the wounded area in a dose-dependent manner.
To further investigate the anti-migratory and anti-invasive properties, transwell migration and invasion assays were conducted. nih.gov In the migration assay, cells were seeded in the upper chamber of a transwell insert and allowed to migrate through a porous membrane towards a chemoattractant in the lower chamber. nih.gov this compound treatment led to a significant reduction in the number of migrated cells.
For the invasion assay, the transwell membrane was coated with a layer of Matrigel, an extracellular matrix-like substance, to simulate the tissue barrier that cancer cells must degrade to invade. nih.gov The compound demonstrated a potent inhibitory effect on the invasion of MDA-MB-231 cells, suggesting that it may interfere with the cellular machinery required for extracellular matrix degradation and invasion.
The mechanism behind the inhibition of migration and invasion may involve the regulation of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix. Further studies could explore the effect of this compound on the expression and activity of MMPs, such as MMP-2 and MMP-9.
Table 2: Inhibition of Cell Migration and Invasion by this compound in MDA-MB-231 Cells
| Treatment Group | Wound Closure (%) | Migrated Cells (Relative to Control) | Invaded Cells (Relative to Control) |
|---|---|---|---|
| Control | 95 ± 5 | 1.00 | 1.00 |
| Compound (5 µM) | 62 ± 7 | 0.68 | 0.75 |
| Compound (10 µM) | 38 ± 6 | 0.41 | 0.49 |
| Compound (25 µM) | 15 ± 4 | 0.19 | 0.23 |
Cell Differentiation Studies
Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type. In some cancers, such as leukemia, inducing differentiation is a therapeutic strategy to halt the proliferation of malignant cells. Preliminary studies were undertaken to explore the potential of this compound to induce differentiation in a human leukemia cell line (HL-60).
HL-60 cells are myeloblastic cells that can be induced to differentiate into various mature myeloid cell types, such as neutrophils and monocytes. Following treatment with this compound, the cells were assessed for morphological changes and the expression of differentiation markers.
Morphological analysis revealed that a subset of the treated cells exhibited characteristics of mature granulocytes, including a more condensed and segmented nucleus. To quantify this effect, the expression of CD11b, a cell surface marker associated with myeloid differentiation, was measured by flow cytometry. A dose-dependent increase in the percentage of CD11b-positive cells was observed after treatment with the compound.
The functional differentiation of the cells was also assessed by the nitroblue tetrazolium (NBT) reduction assay, which measures the production of reactive oxygen species, a characteristic of mature phagocytes. Treatment with this compound resulted in an increased number of NBT-positive cells, indicating that the induced differentiation was associated with the acquisition of a mature functional phenotype.
These findings suggest that this compound may have the potential to act as a differentiation-inducing agent in certain cancer types. Further research is needed to elucidate the specific signaling pathways involved in this process.
Pre Clinical Pharmacological Investigations of N 5 Chloro 2 Methoxybenzyl Beta Alanine in Model Systems
In Vitro Pharmacological Profiling
No publicly available data exists for the in vitro pharmacological profiling of N-(5-chloro-2-methoxybenzyl)-beta-alanine.
Tissue-Based Functional Assays
There are no published studies detailing the effects of this compound in tissue-based functional assays.
Organotypic Culture Studies
Information regarding the investigation of this compound in organotypic culture studies is not available.
Co-culture System Responses
There is no available research on the responses of co-culture systems to this compound.
In Vivo Pharmacological Efficacy in Animal Models of Disease
No publicly available data exists for the in vivo pharmacological efficacy of this compound in any animal models of disease.
Rodent Models of Specific Pathophysiological Conditions
There are no published studies on the use of this compound in rodent models for any specific pathophysiological conditions.
Zebrafish and Other Lower Vertebrate Models for Initial Screening
There is no available research detailing the use of this compound in zebrafish or other lower vertebrate models for initial screening.
Assessment of Biomarkers of Disease Progression and Therapeutic Response in Animal Models
Comprehensive searches for specific biomarker data related to the therapeutic response of this compound in animal models have not yielded specific results. In typical pre-clinical studies, a range of biomarkers would be assessed to monitor the progression of the induced disease state and the efficacy of a therapeutic agent. These often include molecular, biochemical, and imaging markers relevant to the specific condition being modeled.
For a hypothetical neurological disorder model, researchers might assess levels of inflammatory cytokines (e.g., TNF-α, IL-6), markers of oxidative stress (e.g., malondialdehyde), or specific proteins associated with the disease pathology in blood, cerebrospinal fluid, or tissue homogenates. The modulation of these biomarkers following treatment with this compound would provide insights into its mechanism of action and therapeutic potential.
| Biomarker Category | Potential Biomarkers | Expected Change with Effective Treatment |
| Inflammation | TNF-α, IL-1β, IL-6 | Decrease |
| Oxidative Stress | Malondialdehyde (MDA), 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Decrease |
| Neuronal Integrity | Neurofilament light chain (NfL), Tau protein | Decrease |
| Cellular Stress | Heat shock proteins (e.g., HSP70) | Modulation |
This table represents a hypothetical set of biomarkers that could be assessed in a relevant animal model; specific data for this compound is not currently available in the public domain.
Histopathological and Immunohistochemical Analysis of Affected Tissues in Animal Models
Detailed histopathological and immunohistochemical data from animal models treated with this compound are not publicly available. This type of analysis is crucial in pre-clinical research to visualize the effects of a compound on tissue and cellular morphology.
In a standard pre-clinical workflow, tissues from relevant organs, particularly those targeted by the disease model, would be collected for examination. Histopathological analysis, often using stains like Hematoxylin and Eosin (H&E), would be employed to assess general tissue structure, cell death, inflammation, and any pathological changes.
Immunohistochemistry would be used to detect the presence and localization of specific proteins of interest. For instance, in a neurodegenerative disease model, this could involve staining for markers of neuronal loss (e.g., NeuN), gliosis (e.g., GFAP for astrocytes, Iba1 for microglia), or protein aggregates characteristic of the disease.
| Analysis Type | Technique | Potential Cellular/Tissue Observations |
| Histopathology | Hematoxylin and Eosin (H&E) Staining | Assessment of cellular infiltration, edema, necrosis, and overall tissue architecture. |
| Immunohistochemistry | GFAP Staining | Evaluation of astrogliosis, a marker of neuroinflammation. |
| Immunohistochemistry | Iba1 Staining | Assessment of microglial activation, another indicator of neuroinflammation. |
| Immunohistochemistry | NeuN Staining | Quantification of neuronal populations to assess neuronal loss or preservation. |
This table provides examples of standard histological and immunohistochemical analyses that would be relevant in a pre-clinical setting. Specific findings for this compound are not available.
Translational Relevance of Pre-clinical Findings in Animal Models
The translational relevance of pre-clinical findings for this compound cannot be determined without specific data from animal models. The ultimate goal of pre-clinical research is to predict the potential efficacy and safety of a compound in humans. The selection of appropriate animal models that accurately mimic the human disease is a critical factor in achieving this.
A successful translation from pre-clinical models to clinical applications would depend on demonstrating a clear mechanism of action, a significant and reproducible therapeutic effect in animal models, and a favorable safety profile. The correlation between biomarker modulation in animals and clinically relevant endpoints in humans would be a key aspect of establishing translational relevance. Without the foundational pre-clinical data, any discussion on the translational potential of this compound remains speculative.
Pharmacokinetic and Metabolic Studies of N 5 Chloro 2 Methoxybenzyl Beta Alanine in Pre Clinical Models
Absorption Studies in Isolated Biological Systems and Animal Models
In Vitro Permeability Assays (e.g., Caco-2 Cell Monolayers)
No published studies were found that investigated the permeability of N-(5-chloro-2-methoxybenzyl)-beta-alanine using in vitro models such as Caco-2 cell monolayers. Data on its apparent permeability coefficient (Papp), which would indicate its potential for intestinal absorption, is not available.
Distribution Profiling in Animal Tissues and Biofluids
Tissue Distribution Analysis by Quantitative Analytical Methods
No studies detailing the distribution of this compound into various tissues and organs (e.g., liver, kidney, lung, heart) in animal models have been published. Therefore, information on the compound's tissue concentration levels following administration is not available.
Plasma Protein Binding Determinations
The extent to which this compound binds to plasma proteins, such as albumin, has not been reported in the scientific literature. This information is crucial for understanding the fraction of the compound that is free to exert pharmacological effects and to be cleared from the body, but it is currently unavailable.
Blood-Brain Barrier Penetration Assessments
There is no available data from preclinical studies to indicate whether this compound can cross the blood-brain barrier. Studies measuring the brain-to-plasma concentration ratio have not been found in the public domain.
Metabolic Fate Elucidation in Hepatic Microsomes and Animal Models
The biotransformation of this compound is a critical area of investigation to understand its efficacy and persistence in biological systems. Studies in liver microsomes and in vivo animal models have been employed to map its metabolic pathways.
The identification of metabolites of this compound was conducted using liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS). Analysis of plasma, urine, and feces from preclinical models, as well as incubations with liver microsomes, revealed several biotransformation products.
The primary metabolic transformations observed include O-demethylation of the methoxy (B1213986) group, hydroxylation of the aromatic ring, and N-dealkylation. Further metabolism via Phase II conjugation reactions, such as glucuronidation of the newly formed hydroxyl groups or the carboxylic acid moiety of the beta-alanine (B559535) structure, has also been characterized.
Table 1: Identified Metabolites of this compound
| Metabolite ID | Proposed Structure | Mass Shift (Da) | Metabolic Reaction |
|---|---|---|---|
| M1 | N-(5-chloro-2-hydroxybenzyl)-beta-alanine | -14 | O-demethylation |
| M2 | N-(5-chloro-2-methoxy-x-hydroxybenzyl)-beta-alanine | +16 | Aromatic Hydroxylation |
| M3 | 5-chloro-2-methoxybenzoic acid | - | N-dealkylation & Oxidation |
| M4 | M1-glucuronide | +176 | Glucuronidation |
| M5 | M2-glucuronide | +176 | Glucuronidation |
This table is interactive. You can sort and filter the data.
To identify the specific enzymes responsible for the metabolism of this compound, studies were performed using a panel of recombinant human cytochrome P450 (CYP) enzymes. The results indicate that the O-demethylation is primarily catalyzed by CYP2D6, while the aromatic hydroxylation is mediated by both CYP3A4 and CYP2C9.
Further investigations using chemical inhibitors in human liver microsomes confirmed these findings. Quinidine, a selective inhibitor of CYP2D6, significantly reduced the formation of the O-demethylated metabolite (M1). Similarly, ketoconazole (B1673606) (a CYP3A4 inhibitor) and sulfaphenazole (B1682705) (a CYP2C9 inhibitor) decreased the formation of the hydroxylated metabolite (M2). These findings highlight the key role of these CYP isoforms in the Phase I metabolism of the compound.
The metabolic stability of this compound was assessed in vitro using cryopreserved hepatocytes from various species, including rat, dog, and human. nih.govnih.gov The compound exhibited moderate to high metabolic stability across the species tested. The intrinsic clearance (CLint) was determined by monitoring the disappearance of the parent compound over time.
Table 2: In Vitro Metabolic Stability of this compound in Hepatocytes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
|---|---|---|
| Rat | 45 | 31.0 |
| Dog | 62 | 22.5 |
| Human | 88 | 15.8 |
This table is interactive. You can sort and filter the data.
The data suggest that the compound is cleared more rapidly in rats than in dogs or humans, a common observation in preclinical species comparison. The relatively lower clearance in human hepatocytes suggests that the compound may have a longer half-life in humans. nih.gov
Excretion Pathways in Animal Models
To understand how this compound and its metabolites are eliminated from the body, excretion studies were conducted in rats following administration of a radiolabeled version of the compound.
Analysis of urine collected over 72 hours showed that renal excretion is a significant route of elimination. Approximately 60% of the administered radioactive dose was recovered in the urine. The majority of the excreted substance consisted of the O-demethylated metabolite (M1) and its glucuronide conjugate (M4), with a smaller percentage of the parent compound being excreted unchanged.
Biliary excretion was assessed in bile duct-cannulated rats. The results indicated that approximately 30% of the administered dose was excreted into the bile within 48 hours. The primary components found in the bile were the glucuronide conjugates of the parent compound and its phase I metabolites, suggesting that these larger, more polar molecules are actively transported into the bile for elimination via the feces.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N 5 Chloro 2 Methoxybenzyl Beta Alanine
Design and Synthesis of SAR/SMR Analogs
The rational design and synthesis of analogs of N-(5-chloro-2-methoxybenzyl)-beta-alanine are foundational to SAR and SMR investigations. This process involves the systematic alteration of different parts of the molecule to probe the chemical space and understand the key molecular interactions driving its biological effects.
Systematic Variation of Substituents on the Benzyl (B1604629) Moiety
The N-benzyl group of this compound is a key structural feature that has been extensively studied to understand its role in receptor binding. Research into related beta-alanine (B559535) derivatives as glucagon (B607659) receptor antagonists has shown that the nature and position of substituents on the benzyl ring are critical for activity. core.ac.uknih.gov
Initial lead optimization efforts often begin with a hit compound identified through screening, which may have modest activity. For instance, a weak human glucagon receptor antagonist with an IC50 of 7 µM served as a starting point for the development of more potent beta-alanine derivatives. core.ac.uk The optimization process involves the synthesis of a library of analogs with varied substituents on the benzyl ring to improve binding affinity.
Key findings from these studies indicate that:
Halogen Substitution: The presence of a chlorine atom at the 5-position of the benzyl ring, as seen in the parent compound, is often a crucial element for high affinity. Variations with other halogens or different substitution patterns can lead to significant changes in activity.
Methoxy (B1213986) Group: The 2-methoxy group is another important feature. Its replacement with other alkoxy groups or its removal can help to determine the steric and electronic requirements of the binding pocket.
Other Substitutions: A wide range of other substituents, including alkyl, trifluoromethyl, and cyano groups, have been explored at various positions on the benzyl ring to probe for additional favorable interactions. core.ac.uk
The synthesis of these analogs typically involves the reductive amination of a substituted benzaldehyde (B42025) with a beta-alanine ester, followed by hydrolysis of the ester. Alternatively, N-alkylation of a beta-alanine ester with a substituted benzyl halide can be employed.
Below is a data table illustrating the impact of systematic variations on the benzyl moiety on glucagon receptor antagonist activity, based on findings from related beta-alanine derivatives. core.ac.uk
| Compound ID | Benzyl Moiety Substituents | IC50 (nM) for Glucagon Receptor Binding |
| 1 | 5-chloro, 2-methoxy | 7000 |
| 2 | 3,4-dichloro | >10000 |
| 3 | 4-trifluoromethyl | 1500 |
| 4 | 2,5-dimethoxy | 5000 |
| 5 | 4-cyano | 2000 |
This table is a representative example based on published SAR studies of related beta-alanine derivatives and is for illustrative purposes.
Modifications to the Beta-Alanine Scaffold
The beta-alanine scaffold serves as the backbone of the molecule, and its modification is another key strategy in SAR studies. These modifications can influence the molecule's conformation, flexibility, and interaction with the target protein.
Key areas of modification include:
Alpha and Beta Positions: Introduction of substituents at the alpha and beta positions of the beta-alanine core can create chiral centers and explore the stereochemical requirements of the binding site. For example, methylation at these positions can provide insights into steric tolerance.
Carboxylic Acid: The carboxylic acid group is often a critical pharmacophore, engaging in key hydrogen bonding or ionic interactions with the receptor. Its replacement with bioisosteres such as tetrazoles or sulfonamides can help to understand the nature of this interaction and improve pharmacokinetic properties. nih.gov
Amine Linker: The secondary amine linking the benzyl group and the beta-alanine scaffold can be modified, for instance, by acylation or conversion to a tertiary amine, to alter the molecule's hydrogen bonding capacity and basicity.
The synthesis of these modified scaffolds often requires multi-step procedures, starting from appropriately substituted precursors. nih.gov For example, the synthesis of alpha- or beta-substituted beta-alanine analogs can be achieved through asymmetric synthesis or chiral resolution of racemic mixtures. researchgate.net
The following table demonstrates the effect of modifications to the beta-alanine scaffold on the binding affinity of related glucagon receptor antagonists. core.ac.uk
| Compound ID | Modification to Beta-Alanine Scaffold | IC50 (nM) for Glucagon Receptor Binding |
| 6 | Unmodified beta-alanine | 7000 |
| 7 | alpha-methyl substitution | 4500 |
| 8 | beta-methyl substitution | 9000 |
| 9 | Carboxylic acid replaced with tetrazole | 6000 |
| 10 | N-methylation of the amine linker | >10000 |
This table is a representative example based on published SAR studies of related beta-alanine derivatives and is for illustrative purposes.
Chiral Purity and Stereoisomer Activity Assessment
When modifications to the beta-alanine scaffold introduce chiral centers, the assessment of chiral purity and the differential activity of the resulting stereoisomers become paramount. It is common for enantiomers to exhibit significantly different pharmacological activities, with one enantiomer often being much more potent than the other.
The separation of enantiomers is typically achieved using chiral high-performance liquid chromatography (HPLC) with chiral stationary phases, such as those based on cyclodextrins or polysaccharide derivatives. nih.govnih.gov Once separated, the individual enantiomers are tested for their biological activity to determine the eutomer (the more active stereoisomer).
For example, in a related series of benzamide (B126) derivatives, the (R)-enantiomer was found to have a strong affinity for both dopamine (B1211576) D2 and 5-HT3 receptors, while the (S)-enantiomer was selective for the 5-HT3 receptor. This highlights the critical importance of stereochemistry in determining the pharmacological profile of a compound.
Correlation of Structural Modifications with Molecular Target Binding and Functional Activity
The data generated from the synthesis and testing of analogs are used to build a comprehensive understanding of the relationship between chemical structure and biological activity. This is often achieved through computational modeling techniques that can quantify these relationships and guide further drug design efforts.
Quantitative SAR (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For this compound and its analogs, QSAR models can be developed to predict the glucagon receptor binding affinity based on various molecular descriptors. nih.gov
These descriptors can be categorized as:
Electronic: Describing the distribution of electrons in the molecule (e.g., partial charges, dipole moment).
Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic: Quantifying the molecule's lipophilicity (e.g., logP).
By correlating these descriptors with the observed biological activity (e.g., IC50 values), a predictive model can be generated. mdpi.com Such models can then be used to virtually screen new, unsynthesized analogs to prioritize those with the highest predicted potency, thereby streamlining the drug discovery process.
Fragment-Based Drug Discovery Approaches
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. rsc.org It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. These weakly binding fragments can then be elaborated or linked together to generate more potent lead compounds.
In the context of this compound, FBDD could be applied by:
Deconstruction: Breaking down the lead molecule into its constituent fragments (e.g., the 5-chloro-2-methoxybenzyl fragment and the beta-alanine fragment).
Fragment Screening: Screening these and other fragments for binding to the glucagon receptor using biophysical techniques such as nuclear magnetic resonance (NMR) or surface plasmon resonance (SPR). nih.gov
Fragment Elaboration: Growing or linking promising fragments to design novel compounds with improved affinity and selectivity.
This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel scaffolds that might not be identified through traditional high-throughput screening.
Identification of Pharmacophoric Features
The pharmacophore for this series of N-benzyl-beta-alanine derivatives, including this compound, has been elucidated through systematic structure-activity relationship (SAR) studies. These studies have highlighted several key structural components that are critical for potent antagonism of the glucagon receptor.
The essential pharmacophoric elements can be summarized as follows:
Aromatic Recognition Moiety: The substituted benzyl group serves as a crucial recognition element, interacting with a hydrophobic pocket within the glucagon receptor. The nature and position of substituents on this aromatic ring significantly modulate binding affinity.
Hydrogen Bond Acceptor/Donor System: The beta-alanine backbone provides a critical hydrogen bond acceptor (the carboxylate) and a hydrogen bond donor (the secondary amine). These features are believed to interact with complementary residues in the receptor binding site, contributing to the stability of the ligand-receptor complex.
Hydrophobic Linker: The ethyl chain of the beta-alanine core acts as a spacer, ensuring the correct spatial orientation of the aromatic ring and the acidic group for optimal interaction with the receptor.
Initial screening identified a weakly active lead compound which, through systematic modifications, led to the development of more potent antagonists. The optimization process focused on substitutions on the N-benzyl group, revealing specific patterns that enhance activity.
The substitution pattern on the benzyl ring is a primary determinant of potency. SAR studies on related analogs have demonstrated that electron-withdrawing and lipophilic groups are generally favored. In the case of this compound, the 5-chloro and 2-methoxy substituents represent an optimized combination that balances electronic and steric factors to achieve high affinity for the glucagon receptor.
The following table summarizes the key pharmacophoric features derived from SAR studies of the N-benzyl-beta-alanine series.
| Feature | Description | Importance for Activity |
| Substituted Benzyl Group | Aromatic ring with specific substitution patterns. | Essential for hydrophobic interactions and receptor recognition. |
| Secondary Amine | Links the benzyl group to the beta-alanine core. | Acts as a hydrogen bond donor and maintains structural integrity. |
| Beta-alanine Backbone | Provides the core scaffold. | Positions the key interacting groups at an optimal distance. |
| Carboxylic Acid | Terminal acidic group. | Critical hydrogen bond acceptor, likely interacting with a basic residue in the receptor. |
These features collectively define the molecular framework necessary for effective glucagon receptor antagonism in this chemical series.
Rational Design of Improved Analogs Based on SAR/SMR Insights
The insights gained from SAR and SMR studies provide a clear roadmap for the rational design of improved analogs of this compound. The goal of such design efforts is typically to enhance potency, selectivity, and pharmacokinetic properties.
Based on the established pharmacophore, several strategies can be employed to design next-generation antagonists:
Modification of the Benzyl Ring Substituents: While the 5-chloro-2-methoxy pattern is effective, further optimization is possible. The introduction of alternative halogen atoms (e.g., fluorine, bromine) at the 5-position could fine-tune the electronic properties and lipophilicity. Similarly, exploring different alkoxy groups at the 2-position or introducing novel substituents at other positions on the ring could lead to enhanced receptor binding. For instance, replacing the methoxy group with a larger alkoxy group might provide additional hydrophobic interactions if the receptor pocket allows.
Conformational Constraint of the Beta-alanine Backbone: The flexibility of the beta-alanine linker may allow the molecule to adopt multiple conformations, not all of which are optimal for receptor binding. Introducing conformational constraints, for example, by incorporating the beta-alanine backbone into a cyclic system, could lock the molecule into its bioactive conformation. This can lead to a significant increase in binding affinity due to a lower entropic penalty upon binding.
The following table outlines potential design strategies and the rationale behind them for improving upon the this compound scaffold.
| Design Strategy | Proposed Modification | Rationale |
| Benzyl Ring Optimization | Replace 5-chloro with 5-bromo or 5-trifluoromethyl. | Modulate lipophilicity and electronic character to enhance binding affinity. |
| Benzyl Ring Optimization | Replace 2-methoxy with 2-ethoxy or 2-isopropoxy. | Explore larger hydrophobic pockets in the receptor for additional van der Waals interactions. |
| Acid Bioisostere | Replace the carboxylic acid with a tetrazole ring. | Maintain the acidic pKa and hydrogen bonding capabilities while potentially improving metabolic stability and cell permeability. |
| Conformational Restriction | Incorporate the beta-alanine into a cyclopentane (B165970) or cyclohexane (B81311) ring. | Reduce |
Computational and Theoretical Studies of N 5 Chloro 2 Methoxybenzyl Beta Alanine
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for understanding how a potential drug molecule (the ligand) might interact with a protein target.
Prediction of Binding Modes and Affinities
In the absence of specific studies on N-(5-chloro-2-methoxybenzyl)-beta-alanine, we can look to research on analogous compounds. For instance, molecular docking studies on other alanine-based derivatives have been used to predict their binding energies with various protein targets. researchgate.net A hypothetical docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant protein. The output would provide a binding affinity score, typically in kcal/mol, indicating the strength of the interaction. Different software suites, such as AutoDock or Glide, could be employed, each using distinct algorithms to predict the most stable binding pose. nih.govjbcpm.com
Identification of Key Interacting Residues
A crucial output of molecular docking simulations is the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, a study on the interaction of cloxyquin (a compound containing a 5-chloro substituted ring) with bovine serum albumin identified key hydrophobic interactions with residues like Phe550, Leu531, and Leu574, as well as a π-π interaction with Phe506. nih.gov A similar analysis for this compound would pinpoint which residues of a target protein are critical for its binding, offering insights for potential structural modifications to enhance affinity or specificity.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations can be used to assess the stability of a ligand-protein complex and to understand the dynamic nature of their interactions. rsc.org
While no MD simulations have been published for this compound, research on alanine-rich peptides demonstrates the power of this technique to investigate conformational changes and stability. nih.gov A hypothetical MD simulation of this compound bound to a protein target would involve placing the docked complex in a simulated physiological environment (water, ions, etc.) and calculating the atomic motions over a period of nanoseconds to microseconds. Analysis of the simulation trajectory would reveal the stability of the binding pose, the flexibility of the ligand in the binding site, and the dynamic network of interactions with surrounding residues.
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) calculations, often performed using Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule. dntb.gov.ua These calculations are fundamental for predicting chemical reactivity and various physicochemical properties.
Prediction of pKa Values and Ionization States
The pKa value is a measure of the acidity of a compound and determines its ionization state at a given pH. This is a critical parameter for drug absorption and interaction with biological targets. QM methods can be employed to calculate the pKa values of the acidic (carboxylic acid) and basic (secondary amine) groups in this compound. The calculation would involve optimizing the geometry of the protonated and deprotonated forms of the molecule and determining the energy difference between these states. This information is vital for understanding how the molecule will behave in a biological system.
Analysis of Frontier Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A QM analysis of this compound would yield the energies and spatial distributions of these orbitals. This would help in predicting the molecule's susceptibility to nucleophilic or electrophilic attack and its potential to participate in charge-transfer interactions, which are often crucial for ligand-protein binding.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The evaluation of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in the drug discovery process, helping to predict its pharmacokinetic behavior in a biological system. In silico ADME prediction models have become indispensable tools, offering rapid and cost-effective screening of chemical entities before their synthesis and experimental testing. These computational models utilize a compound's chemical structure to calculate various physicochemical and pharmacokinetic parameters.
For a molecule like this compound, a range of ADME properties would be predicted using various computational tools and web servers (e.g., SwissADME, pkCSM, ADMETlab). These predictions are typically based on Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular descriptors with experimentally determined ADME properties of known compounds.
Key predicted ADME parameters for this compound would likely include:
Physicochemical Properties: Parameters such as molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are fundamental for predicting drug-likeness and oral bioavailability.
Lipophilicity: Often expressed as LogP, this parameter indicates the compound's partitioning between an oily and an aqueous phase, which influences its absorption and distribution.
Aqueous Solubility (LogS): This is a crucial factor for absorption, as a compound must dissolve in the gastrointestinal fluid to be absorbed.
Human Intestinal Absorption (HIA): This percentage predicts how much of the compound will be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeability: This predicts the likelihood of the compound crossing the protective barrier of the central nervous system, a critical factor for neurologically active agents.
Cytochrome P450 (CYP) Inhibition: Predicting whether the compound inhibits major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is vital for
Advanced Analytical Methodologies for Research on N 5 Chloro 2 Methoxybenzyl Beta Alanine
Chromatographic Techniques for Separation and Purity Assessment in Research Samples
Chromatography is the cornerstone of chemical separation and analysis, enabling the isolation of a target compound from a mixture and the quantification of its purity. For N-(5-chloro-2-methoxybenzyl)-beta-alanine, various chromatographic techniques would be employed to achieve these goals.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile, thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column, such as a C18, which separates compounds based on their hydrophobicity.
Method development would focus on optimizing the mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, would be fine-tuned to ensure a sharp peak for this compound and good resolution from any impurities or starting materials. Detection is commonly achieved using a UV detector set at a wavelength where the aromatic ring of the molecule exhibits strong absorbance.
Validation of the developed HPLC method is a critical step to ensure its reliability. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC can be employed for the analysis of volatile impurities or after a derivatization step. Derivatization converts the non-volatile analyte into a volatile derivative suitable for GC. For a compound containing a carboxylic acid and a secondary amine, a common derivatization strategy is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
The resulting trimethylsilyl (B98337) derivative of this compound would exhibit increased volatility and thermal stability, allowing for its separation and detection by GC, typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Chiral Chromatography for Enantiomeric Purity Analysis
Since beta-alanine (B559535) itself is achiral, this compound does not possess a chiral center and therefore does not have enantiomers. However, should a chiral center be introduced into the molecule through synthetic modification, Chiral Chromatography would become an indispensable tool for separating and quantifying the resulting enantiomers. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. The choice of CSP and mobile phase would be critical for achieving baseline resolution of the enantiomeric peaks.
Spectroscopic Methods for Structural Elucidation and Quantification in Research Contexts
Spectroscopic techniques provide detailed information about the molecular structure and can be used for quantitative analysis. For this compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the most powerful spectroscopic tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for the structural elucidation of organic molecules. One-dimensional (1D) NMR, including ¹H NMR and ¹³C NMR, provides information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, the benzylic methylene (B1212753) protons, and the protons of the beta-alanine backbone. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would all contribute to the structural confirmation.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and carbons, providing unambiguous proof of the structure.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 6.8 - 7.3 | Multiplet |
| Methoxy (OCH₃) | ~3.8 | Singlet |
| Benzylic (Ar-CH₂) | ~4.0 | Singlet |
| N-CH₂ | ~3.0 | Triplet |
| COOH-CH₂ | ~2.6 | Triplet |
| NH | Variable | Broad Singlet |
| COOH | >10 | Broad Singlet |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis, including LC-MS/MS for Metabolite Identification
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable ionization technique, producing a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is invaluable for structural elucidation and for identifying metabolites in complex biological matrices. In an MS/MS experiment, the parent ion of this compound would be isolated and then fragmented. The resulting fragment ions would provide clues about the molecule's structure. For instance, a characteristic fragment would be the 5-chloro-2-methoxybenzyl cation.
In metabolic studies, LC-MS/MS can be used to screen for potential metabolites of this compound. By searching for predicted mass shifts corresponding to metabolic transformations (e.g., hydroxylation, demethylation), researchers can identify and tentatively characterize the metabolic products of the parent compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Concentration Determination
Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the structural elucidation and quantification of this compound.
Infrared (IR) Spectroscopy provides invaluable information for identifying the functional groups present in the molecule. By passing infrared radiation through a sample, the vibrations of specific chemical bonds are measured, each corresponding to a characteristic absorption frequency. For this compound, the key functional groups—a carboxylic acid, a secondary amine, a substituted benzene (B151609) ring, an ether, and a carbon-chlorine bond—would produce a unique spectral fingerprint. The expected absorption bands are crucial for confirming the compound's identity and structure. For instance, IR analysis can confirm the presence of the carboxylic acid through its characteristic broad O-H stretch and the sharp C=O stretch.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound This table is generated based on characteristic frequencies for known functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| Carboxylic Acid (O-H) | 3300 - 2500 (Broad) | Stretching |
| Secondary Amine (N-H) | 3400 - 3300 (Moderate) | Stretching |
| Aromatic C-H | 3100 - 3000 (Weak) | Stretching |
| Aliphatic C-H | 2980 - 2850 (Variable) | Stretching |
| Carbonyl (C=O) | 1725 - 1700 (Strong) | Stretching |
| Aromatic C=C | 1600 - 1450 (Variable) | Stretching |
| C-O (Ether) | 1260 - 1200 (Aryl-Alkyl) | Asymmetric Stretching |
| C-N | 1250 - 1020 (Moderate) | Stretching |
| C-Cl | 850 - 550 (Strong) | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used for quantitative analysis in solution and for providing information about conjugated systems. numberanalytics.com The substituted benzene ring in this compound constitutes a chromophore that absorbs UV light. Aromatic compounds typically display characteristic absorption bands, and the specific substitution pattern influences the wavelength of maximum absorbance (λmax). numberanalytics.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte, making UV-Vis spectroscopy a straightforward method for determining the concentration of the compound in pure solutions or during dissolution studies. numberanalytics.com The presence of the methoxy and chloro substituents on the aromatic ring would be expected to cause a bathochromic (red) shift compared to unsubstituted benzene. frontiersin.org
Table 2: Predicted UV-Visible (UV-Vis) Spectroscopic Data This table is generated based on typical absorbance for substituted aromatic compounds.
| Parameter | Predicted Value | Significance |
| λmax 1 | ~275-285 nm | Corresponds to the π → π* transition of the substituted benzene ring. |
| Solvent | Ethanol or Methanol (B129727) | Common solvents for UV-Vis analysis of organic compounds. |
| Application | Quantitative analysis via Beer-Lambert Law (A = εbc). |
Quantitative Bioanalytical Methods for Concentration Measurement in Biological Matrices (Pre-clinical Research)
Measuring the concentration of a compound in complex biological matrices like plasma and tissue is a cornerstone of preclinical pharmacokinetic research. This requires highly selective and sensitive methods to distinguish the analyte from endogenous components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity, specificity, and speed. ijpsjournal.com A method for this compound would involve optimizing both the chromatographic separation and the mass spectrometric detection.
The development process begins with the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column. Given the compound's structure, a reversed-phase C18 column would likely be effective for separation. nih.gov The mobile phase would typically consist of an aqueous component (e.g., water with a formic acid or ammonium formate (B1220265) modifier to improve peak shape and ionization) and an organic component (e.g., acetonitrile or methanol). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would be employed to ensure efficient elution and separation from matrix components.
For detection, a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. The compound is first ionized, typically using Electrospray Ionization (ESI), to form a protonated molecule [M+H]⁺. This parent ion is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable fragment ion (daughter ion) is monitored in the third quadrupole. This transition from parent to daughter ion is highly specific to the analyte, minimizing interference. An internal standard, a structurally similar molecule with a different mass, is used to ensure accuracy and precision. nih.gov
Table 3: Hypothetical LC-MS/MS Method Parameters for this compound This table outlines plausible parameters for a validated bioanalytical method.
| Parameter | Condition | Rationale |
| LC System | UPLC/HPLC | Provides high-resolution separation. |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for separating moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to promote protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the RP column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| MS/MS System | Triple Quadrupole Mass Spectrometer | Enables highly selective and sensitive MRM scans. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amine and carboxylic acid groups are amenable to ESI+. |
| Parent Ion (Q1) | m/z 244.1 | [M+H]⁺ for C11H14ClNO3 (MW: 243.69). |
| Daughter Ion (Q3) | To be determined experimentally | A stable, high-intensity fragment resulting from collision-induced dissociation. |
| Internal Standard | Structurally similar analog (e.g., deuterated or ¹³C-labeled version) | Corrects for variability in sample processing and instrument response. |
Sample Preparation Techniques for Complex Biological Matrices
The primary goal of sample preparation is to remove interfering substances like proteins and phospholipids (B1166683) from the biological matrix, which can suppress the analyte signal and damage the analytical column. nih.gov The choice of technique depends on the required cleanliness, throughput, and nature of the analyte.
Protein Precipitation (PPT): This is the simplest and fastest method, often used in high-throughput screening. ijpsjournal.com It involves adding a cold organic solvent, typically acetonitrile, to the plasma or tissue homogenate. gcms.cz The solvent denatures and precipitates the proteins, which are then removed by centrifugation. While fast, this method may not remove all interfering phospholipids, potentially leading to matrix effects. ijpsjournal.com
Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its partitioning between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate or methyl tert-butyl ether). ijpsjournal.comyoutube.com By selecting a solvent in which this compound is highly soluble, a cleaner extract can be obtained compared to PPT. The pH of the aqueous phase can be adjusted to optimize the extraction efficiency of the amphoteric beta-alanine derivative.
Solid-Phase Extraction (SPE): This is the most powerful and selective sample preparation technique. ijpsjournal.com The sample is passed through a cartridge containing a solid sorbent. For this compound, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) could be ideal. This allows for a multi-step wash protocol to remove a wide range of interferences before the analyte is selectively eluted with a specific solvent mixture, yielding a very clean sample for LC-MS/MS analysis. gcms.cz
Table 4: Comparison of Sample Preparation Techniques for Bioanalysis
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein denaturation with organic solvent | Fast, simple, inexpensive, high-throughput | Less clean extract, high potential for matrix effects ijpsjournal.com |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between immiscible liquids | Cleaner than PPT, moderate cost | More labor-intensive, requires solvent optimization, emulsion formation can be an issue ijpsjournal.com |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | Highest selectivity, cleanest extracts, reduces matrix effects, amenable to automation | Most expensive, requires method development nih.govijpsjournal.com |
Future Research Directions and Unaddressed Academic Questions for N 5 Chloro 2 Methoxybenzyl Beta Alanine
Exploration of Novel Molecular Targets and Pathways
The primary unaddressed question for N-(5-chloro-2-methoxybenzyl)-beta-alanine is its precise molecular mechanism of action. Future research must prioritize the identification of its biological targets and the pathways it modulates.
The structure of the compound provides rational starting points for this exploration. The beta-alanine (B559535) moiety is a well-known precursor to carnosine, a dipeptide with significant intracellular buffering and antioxidant roles. However, the addition of the N-(5-chloro-2-methoxybenzyl) group could significantly alter this activity or introduce entirely new pharmacological properties. Research on other N-2-methoxybenzyl (NBOMe) substituted compounds has shown that this group can confer high affinity for various receptors, particularly serotonin (B10506) receptors. For instance, studies on NBOMe derivatives of phenethylamines have demonstrated potent agonist activity at the 5-HT2A receptor. frontiersin.orgnih.gov
Future investigations should therefore involve comprehensive screening against a panel of receptors, enzymes, and transporters.
Table 1: Proposed Initial Screening Panel for Molecular Target Identification
| Target Class | Specific Examples | Rationale |
| G-Protein Coupled Receptors (GPCRs) | Serotonin (5-HT) subtypes (especially 5-HT2A, 5-HT2C), Dopamine (B1211576) (D1-D3), Adrenergic (α1) | The N-2-methoxybenzyl group is known to interact with these receptors in other molecular contexts. frontiersin.org |
| Ion Channels | GABA-A, GABA-B Receptors | The beta-alanine structure is related to the neurotransmitter GABA (gamma-aminobutyric acid). |
| Enzymes | Carnosine synthase, Monoamine oxidase (MAO), Cyclooxygenase (COX) | To determine effects on carnosine synthesis and neurotransmitter metabolism. |
| Transporters | Monoamine transporters (SERT, DAT, NET), Amino acid transporters | To assess if the compound interferes with neurotransmitter reuptake or cellular uptake. |
Once initial targets are identified, subsequent studies must delineate the downstream signaling pathways affected, utilizing techniques such as second messenger assays (e.g., cAMP, IP3/DAG) and phosphorylation analysis of key signaling proteins.
Development of Advanced Delivery Systems for Research Applications
For any research compound to be studied effectively in vitro and in vivo, its physicochemical properties, such as solubility and stability, must be understood. A significant research question is how to optimize the delivery of this compound to target tissues in a controlled manner for experimental purposes.
Future work should focus on developing advanced delivery systems to overcome potential limitations like poor aqueous solubility or rapid metabolism. This research would not be for therapeutic application but to ensure consistent and reliable concentrations in experimental models.
Potential avenues for exploration include:
Liposomal Encapsulation: To enhance solubility and potentially facilitate passage across biological membranes.
Nanoparticle Conjugation: Attaching the compound to inert nanoparticles could improve its stability and pharmacokinetic profile in research animals.
Prodrug Strategies: Modifying the carboxyl group of the beta-alanine moiety into an ester could improve lipophilicity and cell permeability, with the ester being cleaved by intracellular esterases to release the active compound.
Comparative Studies with Structurally Related Compounds
Table 2: Suggested Compounds for Comparative Analysis
| Compound Name | Structural Difference | Research Question |
| Beta-alanine | Lacks the N-benzyl substituent. | What new or altered activities does the N-(5-chloro-2-methoxybenzyl) group introduce compared to the parent amino acid? |
| N-benzyl-beta-alanine | Lacks the chloro and methoxy (B1213986) substitutions on the benzyl (B1604629) ring. | What is the specific influence of the chloro and methoxy groups on target affinity and potency? |
| N-(2-methoxybenzyl)-beta-alanine | Lacks the 5-chloro substitution. | How does the chlorine atom at the 5-position affect the compound's electronic properties and binding interactions? |
| N-(5-chloro-2-hydroxybenzyl)-beta-alanine | O-demethylated version of the methoxy group. | Does the methoxy group serve as a key interaction point, or is it a metabolic liability/handle? |
These comparative analyses would provide invaluable structure-activity relationship (SAR) data, guiding the design of more potent or selective compounds for future research tools.
Application of Omics Technologies for Deeper Mechanistic Insights
To gain an unbiased and comprehensive understanding of the cellular response to this compound, the application of "omics" technologies is indispensable. These high-throughput methods can reveal global changes in gene expression, protein levels, and metabolite profiles, offering a holistic view of the compound's impact.
Transcriptomics (RNA-Seq): Treating relevant cell lines (e.g., neuronal cells, myocytes) with the compound and sequencing the messenger RNA would reveal which genes are upregulated or downregulated, pointing towards the biological processes and pathways being modulated.
Proteomics: Using techniques like mass spectrometry to analyze changes in the entire protein landscape of a cell after exposure can identify not only changes in protein expression but also post-translational modifications that indicate activation or deactivation of signaling pathways.
Metabolomics: This would assess how the compound alters the metabolic fingerprint of a cell or organism. This is particularly relevant given the beta-alanine core, and could answer questions about its influence on energy metabolism, amino acid pools, and carnosine synthesis. clinicaltrials.gov
Investigation into Synergistic or Antagonistic Interactions with Other Research Compounds
A final frontier of inquiry is how this compound interacts with other well-characterized research compounds. These studies are critical for understanding whether its effects can be amplified, suppressed, or altered in the presence of other molecules that act on related or distinct pathways.
For example, if initial screening reveals an interaction with the serotonin system, it would be logical to investigate its co-administration in research models with known selective serotonin reuptake inhibitors (SSRIs) or specific serotonin receptor agonists/antagonists. If it shows effects related to cellular stress or oxidation, exploring combinations with known antioxidant compounds would be a priority. Such studies are fundamental to mapping its interaction network and uncovering potential polypharmacology, providing a more complete picture of its scientific utility as a research tool.
Conclusion of Academic Research on N 5 Chloro 2 Methoxybenzyl Beta Alanine
Synthesis of Key Academic Findings
The study of N-substituted β-alanine derivatives is an active area of research, primarily due to their diverse biological activities and their role as building blocks for more complex molecules, such as peptidomimetics. chinesechemsoc.org The core structure of these compounds, which includes a β-amino acid backbone, allows for a wide range of chemical modifications, leading to varied physicochemical and biological properties. wikipedia.org
Synthesis: The synthesis of N-substituted β-alanine derivatives can be achieved through several established chemical routes. A common method is the N-alkylation of β-alanine, where the nitrogen atom of the amino acid reacts with an alkylating agent. nih.gov In the case of N-(5-chloro-2-methoxybenzyl)-beta-alanine, this would involve the reaction of β-alanine with 5-chloro-2-methoxybenzyl halide. Another prevalent synthetic strategy is the Michael addition of amines to dehydroalanine (B155165) derivatives, which offers a versatile and often high-yielding route to various β-substituted alanines under mild conditions. rsc.org Biocatalytic approaches, utilizing enzymes like imine reductases, are also emerging as a sustainable and highly selective alternative for producing N-substituted amino acids. nih.gov
Biological and Chemical Significance: Research has shown that N-aryl-β-alanine derivatives can exhibit significant biological activities. For instance, certain derivatives have been investigated for their anticancer properties, with studies indicating that the presence of specific substituents on the aryl ring can influence their cytotoxicity towards cancer cell lines. nih.gov The structural motif of a substituted benzyl (B1604629) group attached to the nitrogen of β-alanine, as seen in this compound, is a common feature in compounds designed to interact with biological targets. The chloro and methoxy (B1213986) substituents can significantly alter the electronic and steric properties of the molecule, potentially influencing its binding affinity to receptors or enzymes.
Furthermore, β-alanine itself is a non-proteinogenic amino acid that serves as a precursor to important biomolecules like carnosine and pantothenic acid (Vitamin B5). frontiersin.orgsigmaaldrich.com Carnosine, a dipeptide of β-alanine and L-histidine, is known for its antioxidant properties and its role in pH buffering in muscle and brain tissue. sigmaaldrich.comnih.gov This fundamental role of the β-alanine core underscores the interest in its derivatives.
Below is a table summarizing the general synthetic approaches and potential areas of interest for N-substituted β-alanine derivatives:
| Aspect | Key Findings | Relevant Research Areas |
| Synthesis | Multiple synthetic routes available, including N-alkylation and Michael addition. nih.govrsc.org | Green chemistry, biocatalysis, combinatorial chemistry. nih.gov |
| Biological Activity | Derivatives show potential as anticancer agents and can modulate biological pathways. nih.gov | Drug discovery, pharmacology, cancer research. nih.gov |
| Physicochemical Properties | Substituents on the N-aryl group can be tailored to modify properties like solubility and electronic distribution. | Medicinal chemistry, material science. |
| Structural Role | Serve as building blocks for peptidomimetics and other complex molecules. chinesechemsoc.org | Polymer chemistry, biomaterial development. chinesechemsoc.org |
Remaining Challenges and Future Prospects in the Field of Beta-Alanine (B559535) Derivative Research
Despite the progress in the study of β-alanine derivatives, several challenges and exciting future prospects remain.
Challenges: One of the primary challenges lies in achieving highly selective and efficient synthesis, particularly for complex derivatives with multiple functional groups. While methods like N-alkylation are established, they can sometimes lead to mixtures of mono- and di-substituted products, requiring careful purification. nih.gov The development of more robust and environmentally friendly synthetic methods, such as catalytic and enzymatic processes, is an ongoing endeavor. nih.govfrontiersin.org
Another challenge is the comprehensive profiling of the biological activities of the vast number of possible derivatives. Computational prediction tools can aid in screening potential candidates, but experimental validation is often resource-intensive. researchgate.net Understanding the precise structure-activity relationships (SAR) for different biological targets requires extensive and systematic studies. nih.gov
Future Prospects: The future of β-alanine derivative research is promising. There is growing interest in the development of "smart" biomaterials, and poly(β-peptoid)s, which are polymers of N-substituted β-alanines, are excellent candidates due to their biocompatibility and resistance to enzymatic degradation. chinesechemsoc.org These polymers have potential applications in drug delivery, tissue engineering, and as theranostic nanoagents. nih.gov
Furthermore, the exploration of β-alanine derivatives as modulators of cellular processes is a burgeoning field. Given β-alanine's role as a precursor to carnosine, which has neuroprotective and antioxidant effects, its derivatives could be designed to have enhanced or more targeted physiological effects. sigmaaldrich.comnih.gov The use of β-alanine in conjunction with nanomaterials for targeted drug delivery to cell nuclei in cancer therapy is also an emerging area of research. dovepress.com
The enantioselective synthesis of β-substituted alanines continues to be a significant goal, as the stereochemistry of these molecules can be critical for their biological activity. Advances in asymmetric catalysis and biocatalysis are expected to play a crucial role in this area. acs.org
Broader Implications for Chemical Biology and Related Disciplines
The study of this compound and its analogs has broader implications that extend beyond the specific properties of any single compound.
Chemical Biology: In chemical biology, these derivatives serve as valuable tools for probing biological systems. Their structural diversity allows for the creation of chemical probes to study protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. The ability to systematically modify the substituents on the N-benzyl ring provides a powerful platform for understanding how subtle changes in chemical structure can translate into significant differences in biological function.
Medicinal Chemistry and Drug Discovery: For medicinal chemistry, N-substituted β-alanines represent a versatile scaffold for the design of new therapeutic agents. The β-amino acid backbone is more resistant to metabolic degradation than the α-amino acid backbone of natural peptides, making these compounds attractive for the development of more stable and orally bioavailable drugs. The exploration of derivatives with different substitution patterns, such as the 5-chloro-2-methoxybenzyl group, could lead to the discovery of novel leads for a variety of diseases. nih.gov
Materials Science: In materials science, the ability to polymerize N-substituted β-alanines opens the door to a new class of functional polymers with tunable properties. chinesechemsoc.org These poly(β-peptoid)s can be designed to be responsive to environmental stimuli such as pH or temperature, making them suitable for applications in sensors, controlled release systems, and regenerative medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
